4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Description
This compound (CAS: 862793-11-1, C₁₅H₁₄N₂O₄S, MW: 318.35 g/mol) is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a 4-methoxyphenyl substituent at position 2, and a dimethylamine group at position 3.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-7-5-4-6-8-15)19-16(24-18)13-9-11-14(23-3)12-10-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFSOYHFVNTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The molecular formula of BMO is , with a molecular weight of approximately 334.39 g/mol. The structure features a benzenesulfonyl group, a methoxyphenyl moiety, and an oxazole ring, which contribute to its biological activity.
BMO has been studied for its potential as an anti-cancer agent. Preliminary research indicates that it may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. The oxazole ring is believed to play a critical role in binding to the target proteins, thereby modulating their activity.
Anticancer Activity
Recent studies have demonstrated that BMO exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.
Table 1: Cytotoxicity of BMO on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Caspase activation |
| HeLa | 18 | Inhibition of cell migration |
Anti-inflammatory Properties
In addition to its anticancer effects, BMO has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
In a controlled study, macrophages treated with BMO exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This finding highlights BMO's potential as a therapeutic agent for conditions characterized by excessive inflammation.
Absorption and Distribution
BMO demonstrates favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. Studies using animal models suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.
Toxicological Profile
Toxicological assessments have indicated that BMO has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and safety in humans.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazole Core
Table 1: Substituent Comparison
Key Observations :
Sulfonyl Group Modifications
Table 2: Sulfonyl Group Variations
Key Observations :
Amine Group Modifications
Table 3: Amine Substituent Impact
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